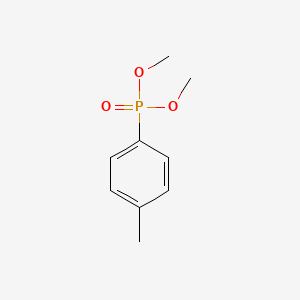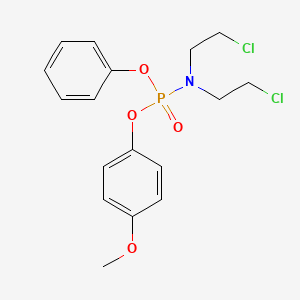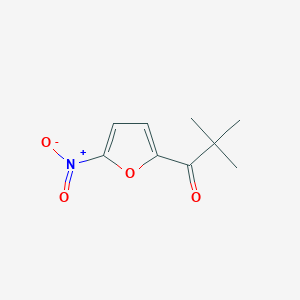
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrofuran moiety attached to a dimethylpropanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitrofuran-2-carbaldehyde and 2,2-dimethylpropan-1-one.
Condensation Reaction: The key step involves a condensation reaction between 5-nitrofuran-2-carbaldehyde and 2,2-dimethylpropan-1-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their normal function and leading to antimicrobial effects.
Pathways Involved: It can interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication, ultimately inhibiting bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
- 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one
- 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23222-86-8 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO4/c1-9(2,3)8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |
Clé InChI |
KKFYIMJCIYOQCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


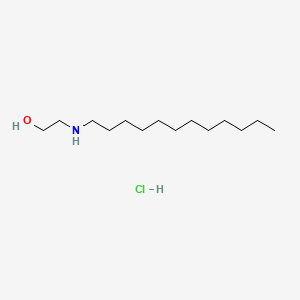
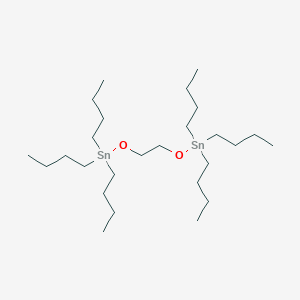

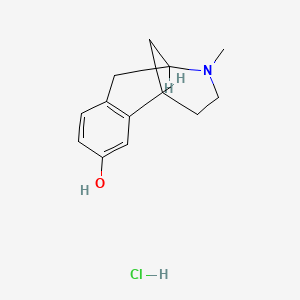

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
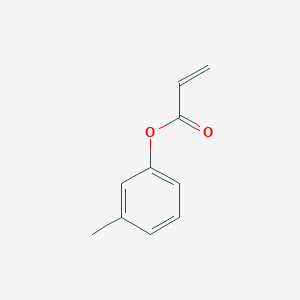

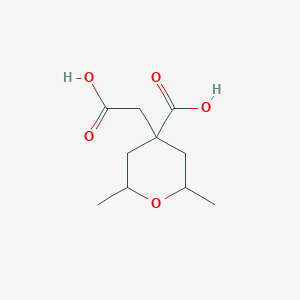
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
